molecular formula C17H12F3N3OS B2592644 N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034597-23-2

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2592644
CAS No.: 2034597-23-2
M. Wt: 363.36
InChI Key: SBMYCNKGNGSSLI-UHFFFAOYSA-N
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Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that features a unique combination of heterocyclic structures and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 5-(thiophen-2-yl)pyridine intermediate. This intermediate can be synthesized through a Suzuki coupling reaction between 5-bromo-2-thiophenyl and 3-pyridylboronic acid under palladium catalysis.

Next, the intermediate undergoes a nucleophilic substitution reaction with 6-(trifluoromethyl)nicotinoyl chloride in the presence of a base such as triethylamine. The final step involves the amidation reaction, where the amine group of the intermediate reacts with the nicotinoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is studied for its potential therapeutic effects. Its interactions with specific enzymes and receptors are of particular interest in the development of treatments for diseases such as cancer and inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of advanced materials. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaics.

Mechanism of Action

The mechanism of action of N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide derivatives: Compounds such as N-methyl-6-(trifluoromethyl)nicotinamide share structural similarities.

    Thiophene-containing compounds: Molecules like 2-thiophenecarboxamide have similar thiophene rings.

    Pyridine derivatives: Compounds such as 3-pyridylmethylamine are structurally related.

Uniqueness

What sets N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide apart is its combination of a thiophene ring, a pyridine ring, and a trifluoromethyl group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3N3OS/c18-17(19,20)15-4-3-12(10-22-15)16(24)23-8-11-6-13(9-21-7-11)14-2-1-5-25-14/h1-7,9-10H,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMYCNKGNGSSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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